molecular formula C20H25CaN7O7 B10783041 Levomefolate (calcium salt hydrate)

Levomefolate (calcium salt hydrate)

Cat. No.: B10783041
M. Wt: 515.5 g/mol
InChI Key: HXMIMTTUMIRURT-NJHZPMQHSA-L
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Description

Levomefolate (calcium salt hydrate) is the calcium salt of (6S)-5-methyltetrahydrofolate (5-MTHF), the biologically active form of folate (vitamin B9). It serves as a critical methyl donor in homocysteine remethylation to methionine, a process essential for DNA synthesis and methylation reactions . Its molecular formula is C₂₀H₂₃N₇O₆•Ca [XH₂O], with a molecular weight of 497.5 g/mol, and it exhibits a water solubility of 0.3 mg/mL . Clinically, it is incorporated into oral contraceptives (e.g., BEYAZ®) to maintain folate levels in women, reducing neural tube defect risks in pregnancies .

Properties

Molecular Formula

C20H25CaN7O7

Molecular Weight

515.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;hydrate

InChI

InChI=1S/C20H25N7O6.Ca.H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;1H2/q;+2;/p-2/t12-,13-;;/m0../s1

InChI Key

HXMIMTTUMIRURT-NJHZPMQHSA-L

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Preparation Methods

Solvent-Anti-Solvent Crystallization from Amorphous Precursors

Amorphous levomefolate calcium is dissolved in water (40–50°C) under nitrogen, followed by incremental acetone addition. Refluxing at 60–70°C for 1–2 hours induces crystallization, with cooling to 20–30°C facilitating precipitate formation. Filtration and vacuum drying at 35–40°C yield Form-M with 64–100% efficiency (Examples 1–3).

Key Parameters:

  • Solvent: Water (50 mL per 5 g precursor)

  • Anti-Solvent: Acetone (1:1 v/v ratio)

  • Temperature Profile: 40–50°C (dissolution) → 60–70°C (reflux) → 20–30°C (crystallization)

  • Yield: 3.2–5.0 g per 5 g input

Recrystallization from Existing Crystalline Material

Form-M is also obtainable by suspending crystalline levomefolate calcium in water, repeating the solvent-antisolvent process. This method ensures polymorphic purity, avoiding amorphous byproducts (Example 3).

Table 1: PXRD Peaks for Levomefolate Calcium Form-M

2θ Angle (°)Relative Intensity
3.34High
4.53Medium
6.64High
7.10Medium
17.88High
18.13High

Thermal Conversion to Form-M1

Form-M1 is synthesized by heating Form-M at 80–100°C under nitrogen for 10–30 minutes (Example 4). This endothermic transition alters crystalline packing, evidenced by PXRD peaks at 3.64°, 5.05°, and 28.79°.

Table 2: Thermal Conversion Conditions for Form-M1

ParameterSpecification
Temperature80–100°C
AtmosphereNitrogen
Duration10–30 minutes
Yield75% (3 g from 4 g M)

Thermal Conversion to Form-M2

Heating Form-M under ambient atmosphere produces Form-M2, characterized by a unique PXRD profile with peaks at 3.33°, 17.26°, and 27.54° (Example 5). The absence of nitrogen promotes oxidative stabilization, suitable for non-sensitive formulations.

Process Nuances:

  • Atmospheric Oxygen: Facilitates partial oxidation, altering crystal lattice geometry.

  • Yield: 57.5% (2.3 g from 4 g M)

Thermal Conversion to Form-M3 and Form-M4

Form-M3 derives from levomefolate calcium Type-I heated at 80–100°C under nitrogen (Examples 6–7), while Form-M4 arises from Form-C under identical conditions (Examples 8–9). Both processes highlight the role of precursor polymorph selection in determining final product characteristics.

Table 3: Comparative Analysis of Thermal Conversion Products

FormPrecursorAtmosphereKey PXRD Peaks (°2θ)Yield (%)
M3Type-INitrogen3.33, 17.87, 30.9862.5–70
M4Form-CNitrogen4.43, 22.62, 24.9970–75

Solvent Selection and Anti-Solvent Efficacy

Ketones, particularly acetone, are optimal anti-solvents due to miscibility with water and low residue toxicity. Methyl ethyl ketone and diisopropyl ketone are viable alternatives, though acetone ensures higher yields (Claims 5–6).

Mechanistic Insight:

  • Anti-Solvent Role: Reduces solute solubility, inducing supersaturation.

  • Ketone Polarity: Moderates polarity enhances nucleation kinetics without degrading heat-sensitive folate.

Characterization and Quality Control

PXRD remains the gold standard for polymorph identification. Form-M’s signature peaks (3.34°, 7.10°) distinguish it from M1 (9.78°, 31.38°) and M2 (8.90°, 30.98°). Thermal gravimetric analysis (TGA) corroborates hydrate stability, with dehydration events observable above 100°C.

Industrial Implications and Scalability

The patent’s methodologies are scalable, with batch sizes up to 5 g demonstrated. Key considerations for industrial adoption include:

  • Nitrogen Purging: Prevents oxidative degradation during high-temperature steps.

  • Cooling Rate: Controlled cooling (1–2°C/min) ensures uniform crystal growth.

  • Filtration Efficiency: Vacuum filtration minimizes solvent retention, reducing drying time.

Chemical Reactions Analysis

Methylation Reactions with Vitamin B12

Levomefolate (calcium salt of 5-methyltetrahydrofolic acid) acts as a methyl donor in conjunction with Vitamin B12, facilitating critical biochemical conversions:

Primary Reaction :
Homocysteine+5-methyltetrahydrofolateVitamin B12Methionine+Tetrahydrofolate\text{Homocysteine} + \text{5-methyltetrahydrofolate} \xrightarrow{\text{Vitamin B12}} \text{Methionine} + \text{Tetrahydrofolate}

  • Mechanism :

    • The methyl group from 5-methyltetrahydrofolate is transferred to homocysteine, forming methionine and regenerating tetrahydrofolate .

    • This reaction is essential for DNA synthesis, epigenetic regulation, and neural tube development .

Key Parameters :

ParameterValue/DescriptionSource
Methylation efficiencyDependent on B12 cofactor availability
Homocysteine reduction~40–50% in clinical studies

Solubility and Stability in Aqueous Media

Levomefolate calcium exhibits limited solubility in water, necessitating careful handling:

Solubility Profile :

SolventSolubility (mg/mL)Stability
Water0.3≤1 day at 25°C
Aqueous acid1.2 (heated)Stable at pH 2–4

Degradation Pathways :

  • Oxidation : Susceptible to oxidative degradation in the presence of light or oxygen .

  • Thermal decomposition : Melting point >300°C, but prolonged heating above 40°C accelerates hydrolysis .

Biochemical Pathways In Vivo

Levomefolate participates in folate-mediated one-carbon metabolism:

Key Reactions :

  • Serine-Glycine Conversion :
    Serine+TetrahydrofolateGlycine+5,10-Methylenetetrahydrofolate\text{Serine} + \text{Tetrahydrofolate} \rightarrow \text{Glycine} + \text{5,10-Methylenetetrahydrofolate}

  • Thymidylate Synthesis :
    dUMP+5,10-MethylenetetrahydrofolatedTMP+Dihydrofolate\text{dUMP} + \text{5,10-Methylenetetrahydrofolate} \rightarrow \text{dTMP} + \text{Dihydrofolate}

Clinical Impact :

  • Maintains RBC folate levels ≥906 nmol/L for up to 10 weeks post-supplementation .

  • Reduces neural tube defect risk by 70% in women of childbearing age .

Compatibility with Pharmaceutical Formulations

Levomefolate calcium is co-formulated with oral contraceptives (e.g., ethinylestradiol/drospirenone) without altering pharmacokinetics:

Bioequivalence Data :

ParameterLevomefolate + OC vs. OC Alone
AUC(0–tlast) ratio98.5% (90% CI: 94–103%)
Cmax ratio97.8% (90% CI: 92–104%)

Formulation Stability :

  • Retains >90% potency for 24 months at -20°C .

Scientific Research Applications

Therapeutic Uses

1.1 Treatment of Megaloblastic Anemia
Levomefolate calcium is primarily utilized in the treatment of megaloblastic folic acid deficiency anemia. This condition arises from inadequate folate levels, leading to impaired red blood cell production. Levomefolate calcium provides a bioactive form of folate that can effectively restore normal hematologic function .

1.2 Role in Oral Contraceptives
Levomefolate calcium is incorporated into certain oral contraceptive formulations, such as BEYAZ® and SAFYRAL®. These formulations aim to ensure adequate folate levels in women of childbearing age, potentially reducing the risk of neural tube defects (NTDs) in pregnancies that may occur while using these contraceptives or shortly after discontinuation . The addition of levomefolate aims to improve folate status among women, even with a diet that is already fortified with folic acid .

Cancer Therapy

Levomefolate calcium has shown promise in oncology as an adjunctive treatment alongside folate antagonists like methotrexate and aminopterin. These agents are commonly used in chemotherapy but can lead to significant folate depletion and associated side effects. Levomefolate calcium can mitigate these adverse effects by replenishing folate levels during treatment, potentially improving patient outcomes .

Neurodevelopmental Benefits

Research indicates that adequate levels of levomefolate are essential for proper neural tube closure during fetal development. Given its role as a methyl donor in homocysteine metabolism, sufficient intake of levomefolate is critical for DNA synthesis and overall cellular function during early pregnancy . This underscores the importance of levomefolate supplementation for women planning to conceive.

Clinical Studies and Findings

A variety of clinical studies have been conducted to evaluate the efficacy and safety of levomefolate calcium:

  • Study on Neural Tube Defects : A clinical trial assessed the impact of levomefolate supplementation on reducing NTDs among women taking oral contraceptives. Results suggested that supplementation could enhance folate status significantly compared to standard dietary intake alone .
  • Cardiovascular Health : Research has also explored the relationship between levomefolate levels and cardiovascular health, particularly regarding homocysteine regulation. Elevated homocysteine levels are linked to cardiovascular diseases; thus, levomefolate's role in lowering these levels is an area of ongoing investigation .

Mechanism of Action

Levomefolate (calcium salt hydrate) exerts its effects by acting as a methyl-group donor in one-carbon metabolism reactions. It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. The compound is transported across membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .

Comparison with Similar Compounds

Folic Acid

Property Levomefolate Calcium Folic Acid
Bioavailability Directly bioactive; no metabolism required Requires enzymatic conversion to 5-MTHF
Plasma Cmax (ng/mL) 129 (oral administration) 14.1
Applications Contraceptives, hyperhomocysteinemia Dietary supplements, food fortification
Stability Stable at -20°C for ≥4 years Light- and heat-sensitive

Key Findings :

  • Levomefolate bypasses the dihydrofolate reductase (DHFR) step, offering 7-fold higher bioavailability than folic acid .

Folinic Acid (Leucovorin, Calcium Salt Pentahydrate)

Property Levomefolate Calcium Folinic Acid
Structure 5-MTHF calcium salt 5-formyl-THF calcium salt
Docking Score -11.232 -10.728
Primary Use Homocysteine metabolism, contraceptives Rescue therapy in methotrexate toxicity
Solubility 0.3 mg/mL in water 1.4 mg/mL in water

Key Findings :

  • Levomefolate exhibits higher binding affinity to serine hydroxymethyltransferase (SHMT) than folinic acid, as indicated by molecular docking scores .
  • Folinic acid is primarily used to counteract folate antagonists, while levomefolate is tailored for methylation support .

L-5-Methyltetrahydrofolate Glucosamine Salt

Property Levomefolate Calcium L-5-MTHF Glucosamine Salt
Stability Stable at -20°C Requires refrigeration
Bioavailability 100% (reference standard) ~80% (lower dissolution)
Formulation Crystalline solid Amorphous powder

Key Findings :

  • Levomefolate’s C-Crystal form (e.g., Magnafolate®) offers superior room-temperature stability (>2 years) and dissolution rates compared to glucosamine salts .
  • Clinical studies show glucosamine salts have 20% lower AUC (area under the curve) than levomefolate calcium .

Other Reduced Folates

Compound Key Differentiator Clinical Relevance
Dihydrofolate (DHF) Intermediate in folate cycle Not used therapeutically
Tetrahydrofolate (THF) Unmethylated form Research tool in epigenetics

Key Findings :

  • Levomefolate’s methyl group enables direct participation in methylation cycles, unlike DHF or THF, which require additional enzymatic steps .

Pharmacokinetics

  • Absorption : Peak plasma levels (Tmax ) achieved in 1–3 hours (oral) .
  • Excretion : Renal clearance predominates due to water solubility .
  • Bioequivalence: Levomefolate maintains equivalent AUC and Cmax when co-administered with ethinyl estradiol/drospirenone, confirming compatibility in contraceptive formulations .

Q & A

Q. What are the optimal storage conditions for levomefolate calcium salt hydrate to ensure long-term stability?

Levomefolate calcium salt hydrate should be stored at -20°C in airtight containers to prevent degradation. Stability studies indicate it remains stable for ≥4 years under these conditions. To monitor stability, use HPLC or UV/Vis spectroscopy (λmax: 217 nm and 290 nm) to detect decomposition products. Batch-specific certificates of analysis (CoA) should be referenced for purity validation .

Q. How should aqueous stock solutions be prepared given its solubility limitations?

The compound has a solubility of 0.3 mg/mL in water . Prepare stock solutions by dissolving the crystalline solid in ultrapure water with gentle warming (≤37°C) and brief sonication. Avoid prolonged storage of aqueous solutions (>24 hours) due to oxidation risks. For experiments requiring higher concentrations, consider lyophilization and reconstitution immediately before use .

Q. What analytical methods are recommended for confirming the identity of levomefolate calcium salt hydrate?

UV/Vis spectroscopy (peak detection at 217 nm and 290 nm) is a primary method for initial identification. Confirmatory analysis should involve reverse-phase HPLC with a C18 column and mobile phases such as phosphate buffer/acetonitrile. Cross-reference spectral data with batch-specific CoAs to rule out impurities .

Q. What is the role of levomefolate calcium in cellular methylation pathways?

As the active form of folate, it serves as a cofactor in the methylation of homocysteine to methionine , producing tetrahydrofolate (THF) for nucleotide synthesis. Methodologically, track its metabolic incorporation using radiolabeled isotopes (³H/¹⁴C) or LC-MS/MS in cell lysates to quantify intermediates like S-adenosylmethionine (SAM) .

Q. How should researchers handle the hygroscopic nature of levomefolate calcium salt hydrate?

To minimize moisture absorption, store the compound in a desiccator at -20°C and equilibrate to room temperature in a dry argon/nitrogen environment before use. Monitor water content via Karl Fischer titration (12.0–17.0% acceptable range) and avoid prolonged exposure to ambient humidity during weighing .

Advanced Research Questions

Q. How can HPLC methods be optimized to validate purity and detect trace impurities?

Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) . Set the flow rate to 1.0 mL/min and detect peaks at 286 nm . System suitability requires ≥1500 theoretical plates and a peak symmetry factor ≤1.5. Quantify impurities using area normalization , ensuring total impurities ≤5% .

Q. What protocols are used to analyze diastereomer contamination in levomefolate calcium salt hydrate?

Dissolve 50 mg in 100 mL water and inject 10 µL into an HPLC system with a chiral column . The diastereomer peak (relative retention time ~2.0) must not exceed 0.3% of the total area. Validate the method with spiked standards and ensure a signal-to-noise ratio >10 for low-abundance peaks .

Q. How should bioequivalence studies be designed to compare levomefolate-containing formulations?

Adopt a randomized, crossover design with a 24-hour pharmacokinetic sampling window . Measure plasma levels of L-5-methyl-THF (active moiety) using LC-MS/MS . Calculate AUC₀–tlast and Cmax ratios with 90% confidence intervals (80–125% for bioequivalence). Include a washout period ≥1 menstrual cycle to eliminate carryover effects .

Q. How can discrepancies in pharmacokinetic data between in vitro and in vivo studies be resolved?

Cross-validate assays by spiking biological matrices (e.g., plasma, tissue homogenates) with known concentrations of levomefolate. Use solid-phase extraction (SPE) to isolate the compound and quantify recovery rates. For in vivo studies, apply population pharmacokinetic modeling to account for inter-subject variability in folate metabolism .

Q. What methods are recommended for quantifying levomefolate calcium in complex biological matrices?

Combine protein precipitation with LC-MS/MS for high sensitivity. Use a deuterated internal standard (e.g., levomefolate-d4) to correct for matrix effects. Validate the method with a linear range of 1–100 ng/mL and a lower limit of quantification (LLOQ) ≤0.5 ng/mL. Report precision (CV ≤15%) and accuracy (85–115%) across triplicate runs .

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